N-benzyl-N'-(4-ethylphenyl)oxamide
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Overview
Description
N-benzyl-N’-(4-ethylphenyl)oxamide: is a versatile chemical compound used in various scientific research fields. It exhibits diverse properties, making it valuable for drug development, organic synthesis, and material science studies. The compound’s structure consists of a benzyl group and a 4-ethylphenyl group attached to an oxamide core, which contributes to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(4-ethylphenyl)oxamide typically involves the reaction of benzylamine with 4-ethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxamide bond .
Industrial Production Methods: Industrial production of N-benzyl-N’-(4-ethylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N’-(4-ethylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxamides with altered functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxamide into amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products:
Oxidation: Oxamides with hydroxyl or carbonyl groups.
Reduction: Amine derivatives.
Substitution: Substituted benzyl or 4-ethylphenyl derivatives.
Scientific Research Applications
Chemistry: N-benzyl-N’-(4-ethylphenyl)oxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer’s .
Medicine: The compound’s inhibitory properties make it a candidate for drug development, particularly in the treatment of neurological disorders. Its ability to interact with specific enzymes and receptors is being explored for therapeutic applications .
Industry: N-benzyl-N’-(4-ethylphenyl)oxamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which N-benzyl-N’-(4-ethylphenyl)oxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. For instance, its inhibitory action on acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases, where maintaining acetylcholine levels can alleviate symptoms .
Comparison with Similar Compounds
- N,N’-bis(2-phenylphenyl)oxamide
- N,N’-bis(4-methylphenyl)oxamide
- N,N’-bis(4-chlorophenyl)oxamide
Comparison: N-benzyl-N’-(4-ethylphenyl)oxamide stands out due to its unique combination of benzyl and 4-ethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it more suitable for specific applications in drug development and material science .
Properties
IUPAC Name |
N-benzyl-N'-(4-ethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-13-8-10-15(11-9-13)19-17(21)16(20)18-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQRUHNLADPHSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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